Hdbtu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

HDBTU can be synthesized by reacting the corresponding 4-amino derivative with hexafluorophosphoric acid . Specifically, 3,4-dihydro-4-oxo-1,2,3-benzotriazol-3-amine is first synthesized and then reacted with trimethylthiourea to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

Análisis De Reacciones Químicas

HDBTU undergoes various types of reactions, including phosphorylation reactions . It is commonly used in the synthesis of organic phosphate and organic phosphoric acid amide compounds . The major products formed from these reactions include phosphorus-containing polymer materials . Common reagents used in these reactions include hexafluorophosphoric acid and trimethylthiourea .

Aplicaciones Científicas De Investigación

HDBTU is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a coupling reagent in peptide synthesis due to its low cost, excellent activation, racemization suppression, and good solubility and stability . In biology and medicine, it is utilized for the synthesis of various pharmaceutical compounds . In industry, it is employed in the synthesis of phosphorus-containing polymer materials .

Mecanismo De Acción

The mechanism of action of HDBTU involves activating the carboxyl group of the amino acid, allowing it to react with the amino group of another amino acid . This activation is achieved by forming a stabilized hydroxybenzotriazole leaving group . The activated intermediate species is then attacked by the amine during aminolysis, forming the desired amide .

Comparación Con Compuestos Similares

HDBTU is similar to other coupling reagents such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) . Both compounds are used in peptide synthesis and exhibit similar properties, such as resistance to racemization and mild activating properties . this compound is unique in its specific application for the synthesis of phosphorus-containing polymer materials .

Similar Compounds::- HBTU (hexafluorophosphate benzotriazole tetramethyl uronium)

- TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate)

- DIC (diisopropylcarbodiimide)

Actividad Biológica

Hdbtu, or 1-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a furan derivative with the following chemical structure:

- Chemical Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

The presence of hydroxyl and furan functional groups in its structure contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- This compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

2. Antioxidant Properties

- The compound demonstrates strong antioxidant activity, which is essential for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage.

3. Anticancer Effects

- Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects have been investigated in several studies:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced bacterial proliferation.

- Free Radical Scavenging : The hydroxyl group in this compound is thought to play a crucial role in its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Case Study 2: Antioxidant Activity

Research conducted by the National Institutes of Health assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. This compound exhibited an IC50 value of 25 µg/mL, comparable to established antioxidants like ascorbic acid .

Case Study 3: Cancer Cell Apoptosis

A recent investigation into the anticancer properties of this compound revealed that treatment with the compound led to a significant decrease in cell viability (up to 70%) in human breast cancer cell lines (MCF-7) after 48 hours . Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its role as an inducer of apoptosis.

Research Findings Summary

Propiedades

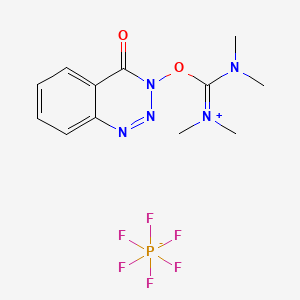

IUPAC Name |

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDGCPRFFOXLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.